molecular formula C14H18N4O2S2 B2921872 1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide CAS No. 2309732-96-3

1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide

Cat. No.: B2921872
CAS No.: 2309732-96-3
M. Wt: 338.44
InChI Key: OMAYOLFZRNIDTJ-UHFFFAOYSA-N
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Description

1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide ( 2309732-96-3) is a synthetically engineered sulfonamide derivative of significant interest in medicinal chemistry and neuroscience research. Its molecular structure incorporates a 1,2,5-thiadiazole-piperidine scaffold, which is known to confer unique physicochemical properties that enhance binding affinity and selectivity for target receptors . The sulfonamide moiety within the compound contributes to improved metabolic stability, while the thiadiazole ring offers potential for diverse bioactivity . This compound is recognized as a valuable intermediate in drug discovery, particularly in the development of agents targeting the central nervous system (CNS). Its structural design is associated with an ability to cross the blood-brain barrier, making it a useful chemical tool for studying neurological pathways and receptors . The compound's synthetic versatility also allows for further derivatization, facilitating extensive structure-activity relationship (SAR) studies . Research into compounds with similar sulfonamide and heterocyclic architectures has shown potential in modulating central nervous system targets, including glutamate receptors, which are implicated in various psychiatric and neurodegenerative conditions . As such, this compound provides researchers with a promising scaffold for investigating new therapeutic approaches. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c19-22(20,11-12-4-2-1-3-5-12)17-13-6-8-18(9-7-13)14-10-15-21-16-14/h1-5,10,13,17H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAYOLFZRNIDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)CC2=CC=CC=C2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of hydrazinecarbothioamide with a suitable carbonyl compound, such as an aldehyde or ketone, under acidic conditions. This step results in the formation of the thiadiazole core structure.

    Piperidine Ring Formation: The piperidine ring is introduced by reacting the thiadiazole derivative with a suitable piperidine precursor, such as 4-piperidone, under basic conditions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of other diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Influence : All three compounds retain the 1,2,5-thiadiazole-piperidine core, which is associated with enhanced binding to enzymes or receptors due to nitrogen and sulfur atoms’ electronegativity.

Substituent Variability: The pyrazole-sulfonamide analog (C₁₁H₁₆N₆O₂S₂) has a smaller molecular weight (328.4 g/mol), likely improving membrane permeability .

Pharmacological Implications: While bioactivity data for these specific compounds are absent, structurally similar piperidine-thiadiazole sulfonamides (e.g., DMPI and CDFII) have demonstrated synergistic effects with carbapenems against methicillin-resistant S. aureus (MRSA) .

Functional Group Comparisons

  • Thiadiazole vs. Benzoxazole : The 1,2,5-thiadiazole’s electron-deficient nature contrasts with the benzoxazole’s oxygen atom, which could influence redox properties or metabolic stability.

Biological Activity

1-Phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N4O2S2C_{14}H_{18}N_{4}O_{2}S_{2} with a molecular weight of 338.5 g/mol. The compound features a thiadiazole ring fused with a piperidine moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₈N₄O₂S₂
Molecular Weight338.5 g/mol
CAS Number2309732-96-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,5-thiadiazole scaffold. For instance, derivatives similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

  • Cell Line Studies : In vitro studies have shown that similar thiadiazole derivatives exhibit potent growth inhibitory effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. For example, a related compound was reported to have an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating strong cytotoxicity .
  • Mechanism of Action : The mechanism appears to involve induction of apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspase pathways. This suggests that these compounds can promote programmed cell death in cancerous cells .
  • In Vivo Studies : Animal model studies have further confirmed the efficacy of these compounds in targeting tumor cells. For instance, a study involving radioactive tracing demonstrated that certain derivatives effectively localized to sarcoma cells in tumor-bearing mice .

Antibacterial and Enzyme Inhibition Activities

In addition to anticancer properties, the compound has shown promise in antibacterial activity and enzyme inhibition.

  • Antibacterial Activity : Compounds with similar structures have been tested against various bacterial strains, demonstrating significant antibacterial effects . This suggests potential applications in treating infections.
  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurological disorders . The binding affinity and selectivity for these enzymes are critical for therapeutic applications.

Case Studies

Several case studies provide insights into the biological activity of thiadiazole-based compounds:

  • Case Study on Anticancer Efficacy : A study evaluated a series of thiadiazole derivatives for their cytotoxic effects on cancer cell lines. The findings indicated that modifications to the piperidine ring could enhance activity significantly; for instance, changing substituents led to variations in IC50 values by up to four times .
  • Mechanistic Insights : Research focusing on the apoptotic pathways activated by these compounds revealed that they induce cell cycle arrest at specific phases (e.g., G2/M), contributing to their anticancer efficacy .

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